

Paraherquamide A molecular formula and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025



Paraherquamide A: A Technical Guide for Researchers

An in-depth examination of the molecular characteristics, mechanism of action, and experimental evaluation of the anthelmintic compound **Paraherquamide A**.

This technical guide provides a comprehensive overview of **Paraherquamide A**, a mycotoxin with potent anthelmintic properties, intended for researchers, scientists, and professionals in drug development. This document details its molecular formula, weight, and other physicochemical properties. It also outlines experimental protocols for assessing its biological activity and presents a visualization of its primary mechanism of action.

Core Molecular and Physical Data

Paraherquamide A is a complex indole alkaloid first isolated from Penicillium paraherquei. Its molecular structure and properties are fundamental to its biological activity. The quantitative data for **Paraherquamide A** are summarized in the table below for clear reference and comparison.



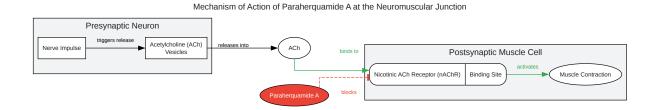
Property	Value	Source
Molecular Formula	C28H35N3O5	[1][2][3]
Molecular Weight	493.59 g/mol	[1][4]
CAS Number	77392-58-6	[1][2]
Melting Point	244-247°C (decomposes)	[5]
Appearance	Not specified (likely a solid)	
InChI Key	UVZZDDLIOJPDKX- ITKQZBBDSA-N	[1]
IC ₅₀ (Musca domestica acetylcholine receptors)	0.5 nM	[5][6]
LD50 (C. elegans)	2.5 μg/ml	[5][6]
LD ₅₀ (mice)	14.9 mg/kg	[5][6]

Mechanism of Action: Cholinergic Antagonism

Paraherquamide A exerts its anthelmintic effects by acting as a selective and competitive antagonist of nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction in nematodes.[1][2] This blockade prevents the binding of the neurotransmitter acetylcholine (ACh), leading to the inhibition of muscle contraction and subsequent flaccid paralysis of the worm.[1] Studies on the nematode Ascaris suum have shown that **Paraherquamide A** can block or reverse muscle contractions induced by cholinergic agonists like acetylcholine, levamisole, and morantel.[1]

The following diagram illustrates the signaling pathway at the neuromuscular junction and the inhibitory action of **Paraherquamide A**.





Click to download full resolution via product page

Caption: Cholinergic antagonism by Paraherquamide A.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of **Paraherquamide A**'s anthelmintic activity.

In Vitro Muscle Contraction Assay using Ascaris suum Muscle Strips

This protocol is adapted from studies investigating the effect of **Paraherquamide A** on nematode muscle function.[2][7]

Objective: To determine the antagonist effect of **Paraherquamide A** on muscle contractions induced by cholinergic agonists in Ascaris suum.

Materials:

- Adult Ascaris suum worms
- Ascaris Ringer's solution (composition can vary, a typical example is 23 mM NaCl, 110 mM Na-acetate, 3 mM KCl, 6 mM CaCl₂, 5 mM MgCl₂, 5 mM glucose, 5 mM HEPES buffer, pH 7.4)



- Paraherquamide A stock solution (dissolved in a suitable solvent like DMSO)
- Cholinergic agonists (e.g., Acetylcholine, Levamisole, Pyrantel)
- Organ bath system with isometric force transducers
- Data acquisition system

Procedure:

- Preparation of Muscle Strips:
 - Obtain adult female Ascaris suum from a local abattoir.
 - Dissect the worm to isolate muscle flaps from the region anterior to the vulva.
 - Prepare muscle strips of a standardized size (e.g., 1 cm long).
- Experimental Setup:
 - Mount the muscle strips in an organ bath containing Ascaris Ringer's solution, maintained at 37°C and continuously aerated.
 - Connect one end of the muscle strip to a fixed point and the other to an isometric force transducer.
 - Allow the muscle strips to equilibrate for a set period (e.g., 30-60 minutes) under a constant resting tension.
- Agonist Dose-Response Curve:
 - Generate a cumulative dose-response curve for a cholinergic agonist (e.g., acetylcholine) to determine the concentration that produces a submaximal contraction (e.g., EC₅₀ or EC₇₅).
- Antagonist Assay:



- Wash the muscle strips with fresh Ringer's solution and allow them to return to baseline tension.
- Pre-incubate the muscle strips with varying concentrations of Paraherquamide A for a defined period (e.g., 15-30 minutes).
- Re-generate the agonist dose-response curve in the presence of Paraherquamide A.
- Data Analysis:
 - Measure the contractile responses and plot the agonist dose-response curves with and without the antagonist.
 - Calculate the pK(B) values using non-linear regression analysis to quantify the potency of
 Paraherquamide A as a competitive antagonist.[2]

Total Synthesis of (-)-Paraherquamide A

The chemical synthesis of **Paraherquamide A** is a complex, multi-step process. The following provides a high-level overview of a reported total synthesis approach. For a detailed, step-by-step protocol, referral to the primary literature is essential.

Objective: To chemically synthesize (-)-Paraherquamide A.

Key Stages of a Convergent Synthesis:

- Preparation of the Dioxepin-containing Indole Moiety:
 - This typically starts from a commercially available precursor like vanillin.
 - A series of reactions including nitration, cyclization to an oxindole, regioselective prenylation, epoxidation, and a key seven-membered ring formation are performed to construct the unique dioxepin structure fused to the indole core.[3]
- Synthesis of the Substituted Proline Diketopiperazine (DKP) Fragment:
 - This fragment is often constructed starting from simple amino acid derivatives like ethyl glycinate.



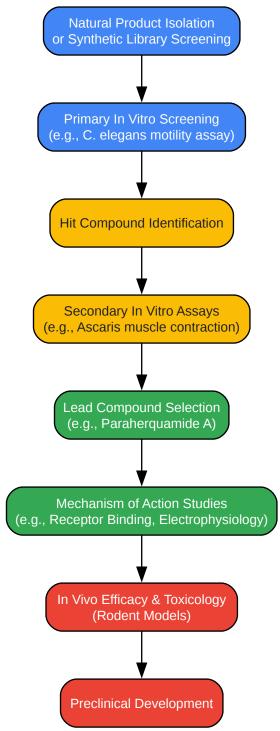
- Steps involve Michael addition, intramolecular condensation, stereoselective reduction, alkylation, and cyclization to form the complex diketopiperazine ring system.[3]
- · Coupling and Final Assembly:
 - The indole and DKP fragments are coupled together.
 - A series of subsequent reactions, including a crucial intramolecular S(N)2' cyclization, are carried out to form the core bicyclo[2.2.2]diazaoctane ring system.[3]
 - The final steps involve stereoselective additions and deprotection to yield (-) Paraherquamide A.[3]

Logical Workflow for Anthelmintic Drug Discovery and Evaluation

The discovery and evaluation of a novel anthelmintic compound like **Paraherquamide A** follows a logical progression from initial screening to detailed mechanistic studies.



Workflow for Anthelmintic Candidate Evaluation



Click to download full resolution via product page

Caption: A logical workflow for anthelmintic drug discovery.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Anthelmintic paraherquamides are cholinergic antagonists in gastrointestinal nematodes and mammals PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Paraherquamide and 2-deoxy-paraherquamide distinguish cholinergic receptor subtypes in Ascaris muscle PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The total synthesis of (-)-paraherquamide A [mountainscholar.org]
- 4. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 5. Asymmetric, stereocontrolled total synthesis of paraherquamide A PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studies on Paraherquamide Biosynthesis: Synthesis of Deuterium-Labeled 7-Hydroxy-Pre-Paraherquamide, a Putative Precursor of Paraherquamides A, E & F - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Paraherquamide A molecular formula and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1265337#paraherquamide-a-molecular-formula-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com